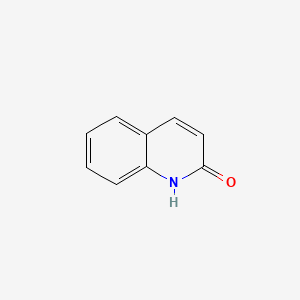
2-Hydroxyquinoline
Vue d'ensemble
Description
2-Hydroxyquinoline, also known as hydroxyquinoline, is an organic compound with the molecular formula C9H7NO. It is a white crystalline solid with a slight odor of ammonia. It is a member of the quinoline family and is used in a variety of applications, including in the synthesis of pharmaceuticals, dyes, and polymers. It is also used as a corrosion inhibitor and as a reagent in laboratory experiments.
Applications De Recherche Scientifique
Drug Discovery and Medicinal Chemistry
2-Hydroxyquinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Biological and Pharmaceutical Activities
Quinoline and its analogues have been reported to have a wide range of biological and pharmaceutical activities. Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .
Synthesis of Biologically Active Quinoline
A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
Antimicrobial, Anticancer, and Antifungal Effects
Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Therapeutic Value in Drug Development
Compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds. Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
Inhibitor of 2OG Oxygenase Subfamilies
5-Carboxy-8-hydroxyquinoline (IOX1, 32) is the most effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies (including nucleic acid demethylases and γ-butyrobetaine hydroxylase), reported to date .
Multifunctional Biomedical Applications
Based on the biological data (in vitro and in the pre-clinical model), these robust and versatile fluorescent hydroxyquinoline-affixed polyfluorene (PF-HQ) nanoparticles could be effectively utilized for multifunctional biomedical applications (as they are biocompatible and can be used for bio-imaging and as a drug delivery vehicle) .
Propriétés
IUPAC Name |
1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISFMEBWQUVKPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058769 | |
| Record name | 2(1H)-Quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Quinolinol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10880 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Hydroxyquinoline | |
CAS RN |
59-31-4, 70254-42-1, 1321-40-0, 104534-80-7 | |
| Record name | 2-Hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70254-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinolinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinolin-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070254421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104534807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxyquinoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04745 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Hydroxyquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156783 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxyquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Quinolinone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(1H)-Quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-quinolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.382 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Quinolin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBOSTYRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/803BHY7QWU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Hydroxyquinoline in microbial quinoline degradation?
A1: 2-Hydroxyquinoline is a crucial intermediate in the microbial breakdown of quinoline, a common environmental pollutant. Studies have revealed that certain bacterial species, such as Thauera aminoaromatica and Rhodococcus species, engage in a fascinating cross-feeding mechanism to facilitate complete quinoline degradation. Rhodococcus species initiate the process by transforming quinoline into 2-Hydroxyquinoline [, , ]. Subsequently, Thauera aminoaromatica utilizes 2-Hydroxyquinoline as a substrate, further breaking it down into simpler compounds [, , ]. This cooperative interaction highlights the importance of 2-Hydroxyquinoline in bioremediation strategies for quinoline-contaminated environments.
Q2: Can the rate of quinoline biodegradation be influenced by the presence of electron donors?
A2: Yes, studies suggest that the availability of electron donors can significantly impact the biodegradation rate of quinoline. Photolysis of quinoline generates oxalate, a readily biodegradable product. The bio-oxidation of oxalate produces endogenous electron donors, which can accelerate both the biodegradation of quinoline and its mineralization []. Additionally, supplementing the system with exogenous oxalate further enhances mono-oxygenation reactions, leading to faster overall quinoline oxidation [].
Q3: What is the molecular formula and weight of 2-Hydroxyquinoline?
A3: The molecular formula of 2-Hydroxyquinoline is C9H7NO, and its molecular weight is 145.16 g/mol.
Q4: What are the key spectroscopic characteristics of 2-Hydroxyquinoline?
A5: 2-Hydroxyquinoline exhibits distinct spectroscopic properties that aid in its identification and characterization. UV/Vis spectroscopy is particularly useful for monitoring 2-Hydroxyquinoline levels during biodegradation processes. A tri-wavelength UV/Vis spectrophotometric method was developed, utilizing measurements at 289 nm (the isosbestic point of quinoline and 2-Hydroxyquinoline), 326 nm, and 380 nm, to minimize interference from extracellular polymeric substances (EPS) and simultaneously quantify both quinoline and 2-Hydroxyquinoline [].
Q5: Does 2-Hydroxyquinoline exhibit tautomerism?
A6: Yes, 2-Hydroxyquinoline exists in two tautomeric forms: the lactim (enol) and lactam (keto) forms []. High-resolution laser spectroscopy studies have confirmed that the lactim form is associated with the higher-frequency electronic origin []. Additionally, the most stable rotamer of the lactim form in the ground electronic state (S0) has been shown to possess a cis O-H bond with respect to the naphthalene frame [].
Q6: How does intramolecular hydrogen bonding influence the structure and properties of 2-Hydroxyquinoline?
A7: Intramolecular hydrogen bonding plays a significant role in the structural characteristics and electronic properties of 2-Hydroxyquinoline. The lactim tautomer of 2-Hydroxyquinoline forms an out-of-plane intramolecular hydrogen bond between the hydroxyl group and the ring nitrogen []. Upon electronic excitation from the ground state (S0) to the excited state (S1), there's a slight shift of the hydroxy hydrogen towards the nitrogen atom [].
Q7: What catalytic applications have been explored for 2-Hydroxyquinoline and its derivatives?
A8: 2-Hydroxyquinoline derivatives have shown promise as catalysts in organic synthesis. Cashew Nut Shell Liquid (CNSL) anacardic acid, a naturally occurring 2-Hydroxyquinoline derivative, has been successfully employed as a green and efficient catalyst for synthesizing a quinoline-based amino acid Schiff base ligand []. This solvent-free method, utilizing CNSL anacardic acid as a catalyst, offers a sustainable alternative to traditional toxic reagents, yielding the desired product with high efficiency and reduced environmental impact [].
Q8: Has 2-Hydroxyquinoline demonstrated any potential in treating diabetes?
A9: Research suggests that 2-Hydroxyquinoline and its analogs may hold promise as potential antidiabetic agents. Studies have revealed that 2-Hydroxyquinoline exhibits inhibitory activity against α-glucosidase and α-amylase, key enzymes involved in carbohydrate digestion and blood glucose regulation []. The presence of both a methyl group and a hydroxyl group on the quinoline ring appears to contribute to this inhibitory activity, suggesting a structure-activity relationship [].
Q9: Does 2-Hydroxyquinoline exhibit any effects on bone cells?
A10: In vitro studies have explored the impact of 2-Hydroxyquinoline on periodontal ligament (PDL) cells, which play a vital role in bone health. Interestingly, 2-Hydroxyquinoline was found to inhibit the expression of genes associated with calcification, decrease alkaline phosphatase (ALPase) activity, and suppress the formation of calcified nodules in PDL cells []. These findings suggest a potential role of 2-Hydroxyquinoline in bone metabolism, particularly in the context of periodontitis, an inflammatory disease affecting the gums and supporting structures of the teeth.
Q10: What analytical techniques are commonly employed to study 2-Hydroxyquinoline and its derivatives?
A10: A variety of analytical techniques are used to characterize, quantify, and monitor 2-Hydroxyquinoline and its derivatives. These include:
- Spectroscopic techniques: UV/Vis spectrophotometry [], Infrared (IR) spectroscopy [, ], 1H NMR spectroscopy [, , ], and Mass Spectrometry (MS) [, , ] are commonly used for structural elucidation and quantification.
- Chromatographic methods: High-performance liquid chromatography (HPLC) [, ] and soil column chromatography (SCC) [] are employed to separate and quantify 2-Hydroxyquinoline and its derivatives in complex mixtures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

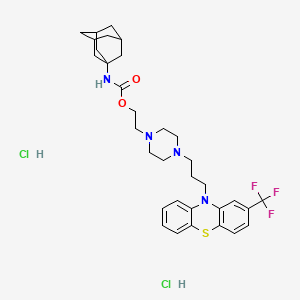

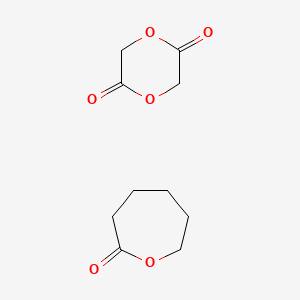
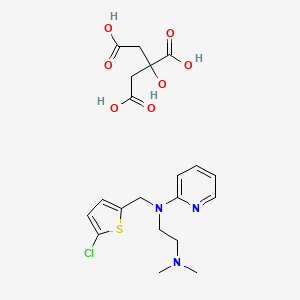

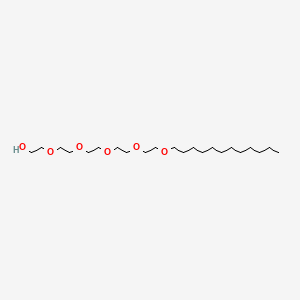
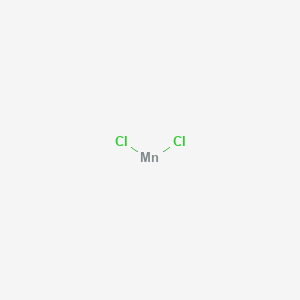
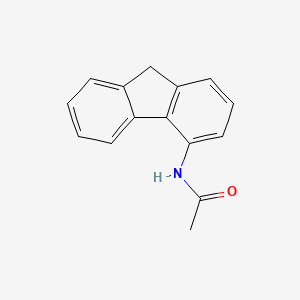


![3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxyquinoline](/img/structure/B1204760.png)


